molecular formula C10H9N3O3 B5862039 N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide

N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide

Cat. No. B5862039
M. Wt: 219.20 g/mol
InChI Key: OJZXIFLOXYZKPG-UHFFFAOYSA-N
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Description

N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide, also known as QAA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. QAA belongs to the class of quinazoline derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism Of Action

The mechanism of action of N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide is not fully understood. However, it has been suggested that N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide may exert its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide can induce cell cycle arrest and apoptosis in cancer cells. N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, one limitation is that N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide is not very soluble in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide. One area of interest is the development of N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide derivatives with improved solubility and bioavailability. Another potential direction is the investigation of N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide and its effects on various cellular processes.

Synthesis Methods

The synthesis of N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide involves the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of acetic anhydride and catalytic amount of pyridine. The product is then purified using column chromatography to obtain pure N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide.

Scientific Research Applications

N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-6(14)12-13-9(15)7-4-2-3-5-8(7)11-10(13)16/h2-5H,1H3,(H,11,16)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZXIFLOXYZKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-N-acetylamino(1H,3H)quinazoline-2,4-dione

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